4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.09220356 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity : The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Özyanik et al. (2012) synthesized various quinoline derivatives containing an azole nucleus, including 1,2,4-triazole derivatives, and found them to have good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
Antitumor and Antioxidant Activities : Behalo et al. (2017) conducted a regioselective synthesis of some 1,2,4-triazole derivatives and evaluated them for antitumor and antioxidant activities, demonstrating potent to weak activities (Behalo et al., 2017).
Antibacterial and Antifungal Agents : Sharma et al. (2008) synthesized new analogues of Quinolin-8-ol, including 4H-1,2,4-triazole-3-thiol derivatives, which showed interesting antibacterial activity against both gram-positive and gram-negative organisms, as well as antifungal agents (Sharma et al., 2008).
Synthesis and Characterization for Biological Activity : Various studies have focused on synthesizing and characterizing these compounds for potential biological activity. For instance, Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives, exploring their interactions with aldehydes (Zozulynets et al., 2021).
Potential in Treating Tuberculosis and Fungal Infections : Nesaragi et al. (2021) synthesized quinoline appended triazoles using microwave-assisted regioselective synthesis, demonstrating promising activity against tuberculosis and fungal infections (Nesaragi et al., 2021).
Corrosion Inhibition : Bentiss et al. (2009) explored the use of a similar triazole compound, 4-amino-1,2,4-triazole, as a corrosion inhibitor for mild steel in hydrochloric acid medium, indicating a potential application in material science (Bentiss et al., 2009).
Properties
IUPAC Name |
4-(3-methoxypropyl)-3-(2-thiophen-2-ylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-10-5-9-23-18(21-22-19(23)25)14-12-16(17-8-4-11-26-17)20-15-7-3-2-6-13(14)15/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDBTENYIYKHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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